8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
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Overview
Description
8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Hydroxy and Chloro Groups: The hydroxy group at the 4-position and the chloro group at the 8-position can be introduced through selective halogenation and hydroxylation reactions.
Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine or amide reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, borane, or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Scientific Research Applications
8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide has several scientific research applications, including:
Industry: Used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and RNA, inhibiting their replication and transcription processes. It can also interact with enzymes and proteins, disrupting their normal functions and leading to cell death or inhibition of cell growth . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: A parent compound with similar biological activities but lacking the chloro and pyridin-2-ylmethyl groups.
8-chloroquinoline: Similar to the target compound but lacks the hydroxy and pyridin-2-ylmethyl groups.
N-(pyridin-2-ylmethyl)quinoline-3-carboxamide: Lacks the chloro and hydroxy groups but retains the pyridin-2-ylmethyl and carboxamide functionalities.
Uniqueness
8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is unique due to the presence of all three functional groups (chloro, hydroxy, and pyridin-2-ylmethyl) on the quinoline scaffold. This combination of functional groups enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
8-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-6-3-5-11-14(13)19-9-12(15(11)21)16(22)20-8-10-4-1-2-7-18-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFHOYDMNIYULU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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